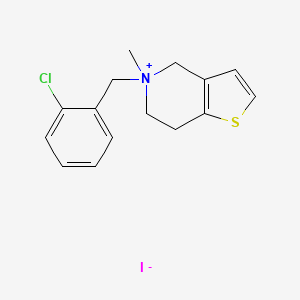

N-Methyl Ticlopidine Iodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Methyl Ticlopidine Iodide is a chemical compound with the molecular formula C15H17ClNS•I and a molecular weight of 405.72 . It is a derivative of ticlopidine, a well-known antiplatelet agent. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .

準備方法

The synthesis of N-Methyl Ticlopidine Iodide involves several steps. One common method includes the reaction of ticlopidine with methyl iodide under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile or dimethylformamide, with the presence of a base like potassium carbonate to facilitate the methylation process. The product is then purified through recrystallization or chromatography techniques .

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as using continuous flow reactors to enhance reaction efficiency and yield.

化学反応の分析

N-Methyl Ticlopidine Iodide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

N-Methyl Ticlopidine Iodide has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.

Medicine: Research on this compound includes its potential therapeutic applications, particularly in the context of antiplatelet and anticoagulant therapies.

作用機序

The mechanism of action of N-Methyl Ticlopidine Iodide is similar to that of ticlopidine. It acts as an inhibitor of platelet aggregation by blocking the adenosine diphosphate (ADP) receptor on platelets. This inhibition prevents the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, which is essential for platelet aggregation and thrombus formation . The active metabolite of this compound is responsible for this inhibitory effect.

類似化合物との比較

N-Methyl Ticlopidine Iodide can be compared with other similar compounds, such as:

Ticlopidine: The parent compound, which also inhibits platelet aggregation but lacks the methyl group present in this compound.

Clopidogrel: Another antiplatelet agent with a similar mechanism of action but different chemical structure and pharmacokinetic properties.

Prasugrel: A more potent antiplatelet agent with a faster onset of action compared to ticlopidine and clopidogrel.

生物活性

N-Methyl Ticlopidine Iodide is a chemical compound that has garnered interest in the fields of pharmacology and medicinal chemistry due to its potential biological activities, particularly as an antiplatelet agent. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is structurally related to ticlopidine, a known antiplatelet medication. The primary mechanism of action involves the inhibition of platelet aggregation by blocking the adenosine diphosphate (ADP) receptor on platelets. This blockade prevents the activation of the glycoprotein GPIIb/IIIa complex, which is crucial for platelet aggregation and thrombus formation .

Comparison with Related Compounds

| Compound | Mechanism of Action | Key Differences |

|---|---|---|

| N-Methyl Ticlopidine | ADP receptor inhibitor | Methyl group addition enhances potency |

| Ticlopidine | ADP receptor inhibitor | Lacks methyl group; higher side effect profile |

| Clopidogrel | Prodrug; converted to active metabolite | Different pharmacokinetic profile |

| Prasugrel | More potent; faster onset of action | Enhanced efficacy in acute coronary syndrome |

Antiplatelet Activity

Research indicates that this compound exhibits significant antiplatelet activity, similar to its parent compound. In clinical trials, ticlopidine has been shown to reduce the incidence of thrombotic events in patients with a history of transient ischemic attacks or strokes . The compound's ability to inhibit platelet aggregation makes it a candidate for preventing cardiovascular events.

Case Studies

- Stroke Prevention : A randomized trial comparing ticlopidine with aspirin found that ticlopidine reduced the risk of stroke or death more effectively than aspirin in patients with recent ischemic attacks. The three-year event rate for nonfatal stroke was 10% for ticlopidine compared to 13% for aspirin, demonstrating a 21% risk reduction .

- Coronary Artery Disease : In patients undergoing coronary artery stenting, ticlopidine was associated with a lower risk of subacute stent thrombosis compared to warfarin-based regimens. This highlights its utility in acute coronary syndrome management .

Adverse Effects and Safety Profile

While this compound shows promise as an antiplatelet agent, it is essential to consider its safety profile. Common adverse effects associated with ticlopidine include gastrointestinal disturbances (diarrhea and nausea) and hematological issues such as neutropenia . Notably, severe neutropenia occurs in about 0.8% of patients treated with ticlopidine, primarily within the first few months of therapy .

特性

IUPAC Name |

5-[(2-chlorophenyl)methyl]-5-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ium;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClNS.HI/c1-17(10-12-4-2-3-5-14(12)16)8-6-15-13(11-17)7-9-18-15;/h2-5,7,9H,6,8,10-11H2,1H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFBUBCKNBTDKX-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=C(C1)C=CS2)CC3=CC=CC=C3Cl.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClINS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858096 |

Source

|

| Record name | 5-[(2-Chlorophenyl)methyl]-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60612-09-1 |

Source

|

| Record name | 5-[(2-Chlorophenyl)methyl]-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。